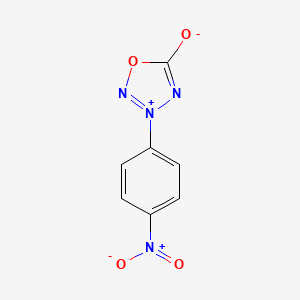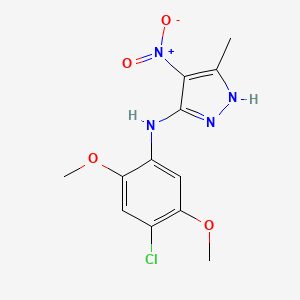
3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a heterocyclic compound that features a unique structure combining a nitrophenyl group with an oxatriazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the reaction of 4-nitrophenylhydrazine with ethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere funktionelle Gruppen ersetzt wird.
Oxidation: Der Oxatriazoliumring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladiumkatalysator, Ethanol-Lösungsmittel.
Substitution: Nucleophile wie Amine oder Thiole, organische Lösungsmittel wie Dichlormethan.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Hauptprodukte, die gebildet werden
Reduktion: 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olat.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Oxidation: Oxidierte Formen des Oxatriazoliumrings.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese anderer heterocyclischer Verbindungen und als Reagenz in der organischen Synthese verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften untersucht.
Medizin: Für seinen potenziellen Einsatz in der Medikamentenentwicklung erforscht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Nanomaterialien.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann mit Enzymen und Proteinen interagieren, was zur Hemmung oder Aktivierung biologischer Pfade führt. Der Oxatriazoliumring kann auch an Redoxreaktionen teilnehmen, die zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The oxatriazolium ring can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Nitrophenyl)-1,2,3,4-oxadiazol-3-ium-5-olat
- 3-(4-Nitrophenyl)-1,2,3,4-thiatriazol-3-ium-5-olat
- 3-(4-Nitrophenyl)-1,2,3,4-tetrazol-3-ium-5-olat
Einzigartigkeit
3-(4-Nitrophenyl)-1,2,3,4-oxatriazol-3-ium-5-olat ist einzigartig durch seine Kombination aus einer Nitrophenylgruppe mit einem Oxatriazoliumring, was ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)oxatriazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7-8-10(9-15-7)5-1-3-6(4-2-5)11(13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMWYNFZUDTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)


![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
boron](/img/structure/B11108968.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
